molecular formula C21H15BrCl2N4O4S B4342173 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE

Cat. No.: B4342173
M. Wt: 570.2 g/mol
InChI Key: ZROFAKSIGOXUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furamide group, and a sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Sulfonylation: The sulfonyl phenyl group is introduced via a sulfonyl chloride derivative reacting with an amine group under basic conditions.

    Coupling: The final step involves coupling the brominated pyrazole with the sulfonyl phenyl group and the furamide group using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include pyrazole oxides.

    Reduction: Reduced forms of the compound with fewer nitro groups.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a binding moiety, while the sulfonyl phenyl group can enhance binding affinity and specificity. The exact pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-2-furamide
  • **4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-2-furamide

Uniqueness

The unique combination of the pyrazole ring, sulfonyl phenyl group, and furamide group in 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrCl2N4O4S/c22-13-10-25-28(11-13)12-16-4-8-20(32-16)21(29)26-14-1-5-17(6-2-14)33(30,31)27-15-3-7-18(23)19(24)9-15/h1-11,27H,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROFAKSIGOXUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrCl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.